Tetrahydrothiopyran-4-ylboronic acid
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Overview
Description
Tetrahydrothiopyran-4-ylboronic acid is an organoboron compound that features a boronic acid functional group attached to a tetrahydrothiopyran ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrothiopyran-4-ylboronic acid typically involves the borylation of tetrahydrothiopyran derivatives. One common method is the Miyaura borylation, which uses a palladium catalyst to couple tetrahydrothiopyran with a boron reagent such as bis(pinacolato)diboron under mild conditions . Another method involves the direct electrophilic borylation of tetrahydrothiopyran using boron tribromide or boron trichloride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to handle large-scale reactions efficiently. These processes often use organolithium or Grignard reagents to introduce the boronic acid group, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrothiopyran-4-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted tetrahydrothiopyran derivatives.
Scientific Research Applications
Tetrahydrothiopyran-4-ylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of tetrahydrothiopyran-4-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and as a molecular probe in biological systems. The boronic acid group can interact with molecular targets such as enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Cyclohexylboronic acid
Uniqueness
Tetrahydrothiopyran-4-ylboronic acid is unique due to its tetrahydrothiopyran ring, which imparts distinct steric and electronic properties compared to other boronic acids. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
thian-4-ylboronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BO2S/c7-6(8)5-1-3-9-4-2-5/h5,7-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVZEEIAVOWMLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCSCC1)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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